![molecular formula C14H12N2O2S2 B2388977 2-[(4-ciano-5-metil-3-isotiazolyl)sulfanil]metil benzoato de metilo CAS No. 338778-07-7](/img/structure/B2388977.png)
2-[(4-ciano-5-metil-3-isotiazolyl)sulfanil]metil benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate” is an organic compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.38 . It is also known by its CAS Number: 338778-07-7 . This compound has gained much attention in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Mecanismo De Acción
The mechanism of action of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also possesses antimicrobial properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It also possesses anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been found to have antimicrobial properties by disrupting the cell membrane of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is its potential applications in various scientific research fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. However, one of the limitations of this compound is its potential toxicity, which needs to be studied further.
Direcciones Futuras
There are several future directions for the research on Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate. One of the directions is to study its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to study its mechanism of action in more detail to understand its effects on cancer cells and microorganisms. Additionally, future research can focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Métodos De Síntesis
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate can be synthesized in the laboratory using various methods. One of the commonly used methods is the reaction of 2-chloromethyl benzoic acid with potassium thioacetate in the presence of sodium hydride. This reaction results in the formation of 2-[(methylthio)methyl]benzoic acid, which is then reacted with cyanogen bromide to yield Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate.
Aplicaciones Científicas De Investigación
- Los investigadores han investigado el potencial antiviral del 2-[(4-ciano-5-metil-3-isotiazolyl)sulfanil]metil benzoato de metilo. Puede exhibir efectos inhibitorios contra ciertos virus, incluido el VIH-1 .
- Estructuralmente relacionado con los compuestos indolicos, el this compound comparte similitudes con el ácido indole-3-acético, una hormona vegetal producida durante la degradación del triptófano en las plantas .
Propiedades Antivirales
Análogo de la Hormona Vegetal
Propiedades Fotofísicas
Safety and Hazards
The safety information available indicates that this compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety and hazard information, please refer to the MSDS .
Propiedades
IUPAC Name |
methyl 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLBIIYJPPPHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

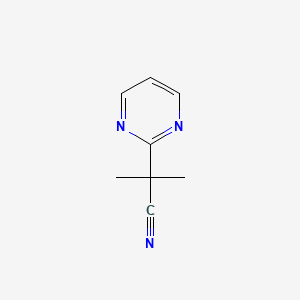
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)
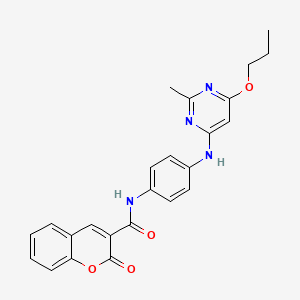
![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)
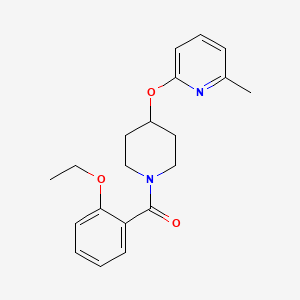
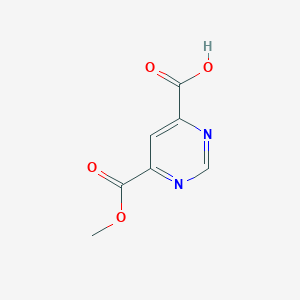
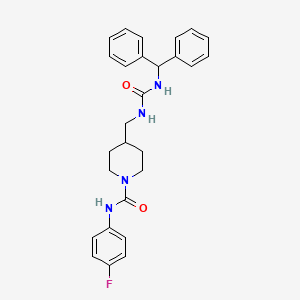
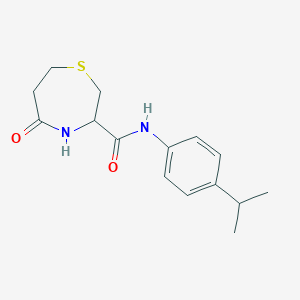

![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)